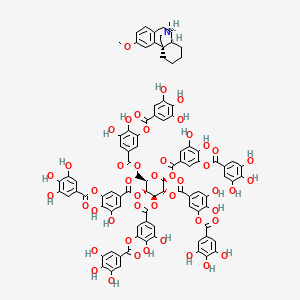

Dextromethorphan tannate

Beschreibung

BenchChem offers high-quality Dextromethorphan tannate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dextromethorphan tannate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1406-78-6 |

|---|---|

Molekularformel |

C94H77NO47 |

Molekulargewicht |

1972.6 g/mol |

IUPAC-Name |

[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate;(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C76H52O46.C18H25NO/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h1-20,52,63-65,76-101H,21H2;6-7,12,15,17H,3-5,8-11H2,1-2H3/t52-,63-,64+,65-,76+;15-,17+,18+/m11/s1 |

InChI-Schlüssel |

HFUQPPONNTXWAO-VVRPOUSDSA-N |

Isomerische SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |

Kanonische SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |

Herkunft des Produkts |

United States |

Dextromethorphan tannate synthesis and characterization for research

An In-Depth Technical Guide for the Research-Scale Synthesis and Characterization of Dextromethorphan Tannate

Abstract

This technical guide provides a comprehensive, research-focused framework for the synthesis and subsequent physicochemical characterization of dextromethorphan tannate. Dextromethorphan, a widely utilized antitussive agent, is commonly formulated as a hydrobromide salt, which is water-soluble.[1] The formation of a tannate salt offers distinct advantages for advanced drug delivery applications, primarily the potential for extended-release profiles and taste-masking, owing to its significantly reduced aqueous solubility.[2][3] This document moves beyond a simple recitation of steps, delving into the causal chemical principles behind the synthesis and the logic underpinning the analytical validation. The protocols are designed to be self-validating, ensuring that researchers can confidently synthesize and confirm the identity, purity, and fundamental properties of the target compound. All methodologies are supported by authoritative references to establish a foundation of scientific integrity.

Introduction: The Rationale for Dextromethorphan Tannate

Dextromethorphan (DXM) is the dextrorotatory morphinan-class methyl ether of levorphanol, functioning as a centrally acting cough suppressant.[4][5][6] Its mechanism of action involves elevating the coughing threshold in the medulla, but it lacks the analgesic and addictive properties of its opioid relatives.[5][7]

Tannic acid (TA) is a naturally occurring, high molecular weight polyphenol composed of a central glucose molecule esterified with multiple gallic acid units.[8] Its structure is rich in phenolic hydroxyl groups, which can engage in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions.[9][10][11] In pharmaceutical sciences, this reactivity is harnessed to form insoluble complexes or salts with various active pharmaceutical ingredients (APIs), particularly those containing basic functional groups.[8][9]

The synthesis of dextromethorphan tannate is predicated on a strategic acid-base interaction between the basic tertiary amine of the dextromethorphan molecule and the numerous acidic hydroxyl groups of tannic acid.[6][9] This interaction results in the formation of a stable, water-insoluble complex with distinct physicochemical properties compared to the precursor materials.[2] The primary motivations for this synthesis in a research and drug development context are:

-

Sustained Release: The low water solubility of the tannate salt slows the dissolution of the API in the gastrointestinal tract, providing a mechanism for extended-release formulations.[2][3][11]

-

Taste Masking: The inherent bitterness of many APIs, including dextromethorphan, can be effectively masked by converting them into insoluble tannate complexes, a critical advantage for pediatric or geriatric oral formulations.[3]

-

High Drug Loading: Tannic acid's high molecular weight and multiple binding sites allow for the formation of complexes with a high percentage of the active drug.[9]

This guide provides the necessary protocols to successfully synthesize this promising compound and rigorously characterize it using modern analytical techniques.

Synthesis of Dextromethorphan Tannate: A Hot Melt Approach

The synthesis protocol described here is a solvent-free or low-solvent "hot melt" method, which is an efficient and scalable approach.[2] The core principle is to create an intimate, molten mixture of the reactants to drive the acid-base reaction to completion without the need for extensive solvent handling and recovery.

Materials and Equipment

| Reagent / Material | Grade / Specification | Supplier Example |

| Dextromethorphan Hydrobromide Monohydrate | USP/EP Grade | Sigma-Aldrich |

| Tannic Acid | USP/NF Grade | Spectrum Chemical |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific |

| Deionized Water | Type II or higher | - |

| Equipment | Specification | |

| Glass Reaction Vessel with Heating Mantle | 250 mL | |

| Overhead Mechanical Stirrer | ||

| Temperature Controller and Probe | ||

| Buchner Funnel and Vacuum Flask | ||

| Vacuum Drying Oven |

Experimental Protocol: Synthesis Workflow

This synthesis is a two-stage process: first, the generation of dextromethorphan free base from its hydrobromide salt, and second, the reaction of the free base with tannic acid.

Stage 1: Preparation of Dextromethorphan Free Base

Causality: The reaction requires the nucleophilic tertiary amine of dextromethorphan to interact with the acidic protons of tannic acid. The commercially available hydrobromide salt is stable and water-soluble, but the protonated amine is unreactive. Therefore, deprotonation with a base is a mandatory first step to generate the reactive free base.[2][12]

-

Dissolution: Dissolve 25 g (67 mmol) of dextromethorphan hydrobromide monohydrate in 100 mL of a suitable organic solvent like chloroform or methylene chloride in a separatory funnel.

-

Basification: Prepare a 10% w/v aqueous solution of sodium hydroxide. Add 50 mL of this solution to the separatory funnel.

-

Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure. Allow the layers to separate. The dextromethorphan free base will partition into the organic layer.

-

Washing: Drain the organic layer and wash it two times with 50 mL portions of deionized water to remove residual NaOH and sodium bromide salts.

-

Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting product is dextromethorphan free base, which should be a viscous off-white oil or solid upon standing.[12] Yield should be approximately 18 g (97%).

Stage 2: Hot Melt Reaction with Tannic Acid

Causality: The elevated temperature (110-150°C) serves to melt the dextromethorphan free base (m.p. ~110°C) and create a homogenous slurry with the tannic acid, ensuring complete and uniform interaction between the reactants.[2] Water is added in a small, controlled amount to act as a plasticizer, reducing the viscosity of the melt and facilitating mixing without acting as a true solvent.[2]

-

Charging the Reactor: To a glass reaction vessel equipped with an overhead stirrer and temperature probe, add the prepared dextromethorphan free base.

-

Heating: Begin stirring and heat the vessel to 110-150°C. The dextromethorphan should melt into a clear liquid.

-

Addition of Reactants: Slowly add tannic acid to the molten dextromethorphan. A molar ratio of 5-6 moles of dextromethorphan per mole of tannic acid is recommended.[2] Concurrently, add 5-15% by total weight of water.

-

Reaction: Maintain the temperature and stirring for 30-60 minutes. The mixture will become a thick, tan-colored paste.

-

Recovery: Turn off the heat and allow the mixture to cool to room temperature. The product will solidify.

-

Drying: Break up the solid product and dry it under vacuum at 40-60°C for 12-24 hours or until the moisture content is below 5% by weight.[2] The final product is a fine, tan-colored powder.[2]

Synthesis Workflow Diagram

Caption: Workflow for the two-stage synthesis of Dextromethorphan Tannate.

Physicochemical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized dextromethorphan tannate. The following suite of analyses provides a comprehensive profile of the material.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule and to confirm the formation of the salt/complex through interaction-induced shifts in vibrational frequencies.

Protocol:

-

Prepare samples of dextromethorphan free base, tannic acid, and the synthesized dextromethorphan tannate.

-

Mix ~1 mg of each sample with 100-200 mg of dry KBr powder and press into a thin, transparent pellet.

-

Acquire the FTIR spectrum for each sample over a range of 4000-400 cm⁻¹.

Data Interpretation: The spectrum of the final product should be distinct from a simple physical mixture of the starting materials. Key expected observations include:

-

Broadening and shifting of the O-H stretching bands from tannic acid (typically ~3400 cm⁻¹) due to hydrogen bonding with the dextromethorphan molecule.

-

Shifts in the C-N stretching bands of the dextromethorphan amine group.

-

The appearance of characteristic peaks for the complex as defined in the literature. A patent for dextromethorphan tannate lists key depressions at approximately 1725, 1625, 1350, and a long depression around 1200 cm⁻¹.[2]

| Compound | Expected Key FTIR Peaks (cm⁻¹) | Interpretation |

| Dextromethorphan | ~2927, ~1612 | Methoxy (CH₃-O-) stretching, Aromatic C=C stretching.[13] |

| Tannic Acid | ~3400 (broad), ~1710 | O-H stretching (phenolic), C=O stretching (ester). |

| Dextromethorphan Tannate | ~1725, ~1625, ~1200 | Moderate depression (C=O interaction), Moderate depression (Aromatic ring interaction), Long depression (C-O, phenolic interactions).[2] |

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for assessing the purity of the synthesized compound. A reversed-phase method can effectively separate the dextromethorphan tannate complex from any unreacted dextromethorphan free base. The goal is to demonstrate the absence of significant impurities, with unreacted dextromethorphan being the primary concern.[2]

Protocol:

-

System: HPLC with UV-Vis Detector.

-

Column: C18, 4.6 x 150 mm, 5 µm (or a modern core-shell equivalent).[14]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% Trifluoroacetic Acid or a phosphate buffer, pH 3.5). A common starting point is 30:70 (v/v) Acetonitrile:Buffer.[15][16]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.[17]

-

Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase or a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration of ~0.1 mg/mL.

Data Interpretation:

-

Purity: A successful synthesis will yield a chromatogram with a single major peak corresponding to the dextromethorphan tannate complex.

-

Impurities: The retention time of any minor peaks should be compared to a standard of dextromethorphan free base. The area of the unreacted dextromethorphan peak should be less than 2% of the total peak area, indicating high purity.[2]

Thermal Analysis (DSC & TGA)

Principle: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the material. DSC detects phase transitions (like melting and decomposition) by measuring heat flow, while TGA measures changes in mass upon heating. The formation of a new compound, dextromethorphan tannate, will result in a unique thermal profile distinct from its individual components.[3][18]

Protocol:

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.

-

Heat the sample from ambient temperature to ~400°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[19]

Data Interpretation:

-

DSC: The thermogram of dextromethorphan free base will show a sharp endotherm at its melting point (~110°C). Tannic acid will show a broad endotherm related to water loss followed by decomposition. The synthesized dextromethorphan tannate should not show the sharp melting endotherm of the free base, but rather a different, likely broader, thermal event at a higher temperature, indicative of the formation of a new, more stable entity.[3]

-

TGA: The TGA curve will show the decomposition profile. An initial weight loss below 100°C corresponds to residual water. Subsequent weight loss steps at higher temperatures correspond to the thermal decomposition of the complex. This profile can be compared to the decomposition of the starting materials to confirm the formation of a new substance with different thermal stability.[18][19]

Characterization Workflow Diagram

Caption: Logical workflow for the analytical characterization of Dextromethorphan Tannate.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of dextromethorphan tannate via a hot melt reaction, a technique well-suited for research and development. The causality behind critical steps, such as the initial conversion to a free base and the conditions of the melt reaction, have been explained to provide a deeper understanding of the process. The subsequent multi-faceted characterization workflow, employing FTIR, HPLC, and thermal analysis, establishes a self-validating system to confirm the product's identity, purity, and fundamental physicochemical properties. By following these protocols, researchers can confidently produce and validate dextromethorphan tannate, enabling further investigation into its promising applications in advanced drug delivery systems, particularly for sustained-release and taste-masked oral dosage forms.

References

- Self-assembled tannic acid complexes for pH-responsive delivery of antibiotics: Role of drug-carrier interactions. PubMed.

- Dextromethorphan tannate - Google Patents.

- Tannate complexes of antihistaminic drug: sustained release and taste masking approaches. SpringerLink.

- Pectin-Tannic Acid Nano-Complexes Promote the Delivery and Bioactivity of Drugs in Pancre

- Tannic acid-based sustained-release system for protein drugs. PubMed.

- Dextromethorphan tann

- What is Tannic Acid used for?.

- Dextromethorphan. Wikipedia.

- Dextromethorphan synthesis. ChemicalBook.

- Dextromethorphan Tannate | Drug Information, Uses, Side Effects, Chemistry. DrugBank Online.

- HPLC Methods for analysis of Dextromethorphan.

- Structural investigation of dextromethorphan using mass spectrometry and thermal analyses combined with MO calculations.

- Simultaneous analysis of dextromethorphan and its three metabolites in human plasma using an improved HPLC method with fluorometric detection. PubMed.

- Dextromethorphan. PubChem, NIH.

- High-Throughput Analysis of Dextromethorphan and Dextrorphan. Fisher Scientific.

- HPLC Method for Analysis of Dextromethorphan on Primesep 100 Column. SIELC Technologies.

- STRUCTURAL INVESTIGATION OF DEXTROMETHORPHAN USING MASS SPECTROMETRY AND THERMAL ANALYSES COMBINED WITH MO CALCULATIONS. Journal of the Serbian Chemical Society.

- Atuss® DS Tann

- FTIR spectra of (A) SSF, (B) dextromethorphan HBr, (C) Pharmaburst V R , and (D) physical mixture.

- A Stability Indicating RP-UPLC Method Development and Validation for the Simultaneous Estimation of Dextromethorphan Hydrobromide and Chlorpheniramine Maleate in Tablet Dosage Form. Asian Journal of Organic & Medicinal Chemistry.

- Dextromethorphan.

- Antitussives: Halting the Coughing Reflex (Codeine, Dextromethorphan, Tessalon). YouTube.

Sources

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. CA2412464A1 - Dextromethorphan tannate - Google Patents [patents.google.com]

- 3. Tannate complexes of antihistaminic drug: sustained release and taste masking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dextromethorphan Tannate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Atuss® DS Tannate Suspension Antitussive Decongestant Antihistamine Rx Only PIN 400425 ISS 10/09 [dailymed.nlm.nih.gov]

- 6. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. What is Tannic Acid used for? [synapse.patsnap.com]

- 9. Self-assembled tannic acid complexes for pH-responsive delivery of antibiotics: Role of drug-carrier interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pectin-Tannic Acid Nano-Complexes Promote the Delivery and Bioactivity of Drugs in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tannic acid-based sustained-release system for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dextromethorphan synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. Simultaneous analysis of dextromethorphan and its three metabolites in human plasma using an improved HPLC method with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. HPLC Method for Analysis of Dextromethorphan on Primesep 100 Column | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

- 19. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

An In-depth Technical Guide to the Crystal Structure Analysis of Dextromethorphan Tannate

Abstract

Dextromethorphan tannate, a salt formed between the antitussive agent dextromethorphan and the polyphenol tannic acid, presents unique challenges and opportunities in pharmaceutical development. Its extended-release properties are intrinsically linked to its solid-state characteristics.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the crystal structure analysis of dextromethorphan tannate. While a definitive single-crystal structure is not publicly available, this document outlines the essential analytical techniques and methodologies required to characterize its solid state, including its physicochemical properties, potential for polymorphism, and thermal behavior. The guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Solid-State Characterization

Dextromethorphan is a widely used cough suppressant that acts centrally to elevate the coughing threshold.[1][2] It is the dextrorotatory enantiomer of levomethorphan, a methyl ether of levorphanol.[3] While commonly formulated as the hydrobromide salt, the tannate salt offers the advantage of extended-release properties.[1] The interaction between the bulky, multi-functional tannic acid molecule and the dextromethorphan cation results in a complex salt with distinct physicochemical characteristics.

The crystal structure of an active pharmaceutical ingredient (API) is a critical determinant of its physical and chemical properties, including solubility, dissolution rate, stability, and bioavailability. For a complex salt like dextromethorphan tannate, which is described as a tan-colored powder, a thorough understanding of its solid-state properties is paramount for formulation development, quality control, and regulatory compliance.[1] This guide provides the foundational knowledge and practical protocols for a comprehensive crystal structure analysis.

Physicochemical Properties of Dextromethorphan Tannate

A foundational step in any crystal structure analysis is the determination of the compound's fundamental physicochemical properties. These data provide a baseline for further characterization and can offer initial insights into the nature of the solid form.

| Property | Value/Description | Source |

| Molecular Formula | C94H77NO47 (representative) | PubChem[4] |

| Molecular Weight | ~1972.6 g/mol | PubChem[4] |

| Appearance | Tan-colored powder | Google Patents[1] |

| Solubility | Slightly soluble in water | Google Patents[1] |

| Softening Point | ~100-177°C (moisture dependent) | Google Patents[1] |

| Decomposition Point | ~210°C | Google Patents[1] |

Note: The molecular formula and weight can vary depending on the specific tannic acid composition and the molar ratio of dextromethorphan to tannic acid, which is typically in the range of 4 to 8 moles of dextromethorphan per mole of tannic acid.[1]

Crystallization: The Gateway to Structural Analysis

Obtaining high-quality crystals is the most critical and often the most challenging step in crystal structure determination.[5] For a complex salt like dextromethorphan tannate, traditional crystallization methods may need to be adapted.

Rationale for Crystallization Strategy

Given that dextromethorphan tannate is a salt formed from a water-insoluble base (dextromethorphan) and a water-soluble acid (tannic acid), its crystallization is approached by reacting the two components.[1] The goal is to achieve a slow, controlled precipitation to encourage the formation of well-ordered crystals rather than an amorphous solid.

Experimental Protocol: Solvent Evaporation Method

This method is a common starting point for obtaining single crystals suitable for X-ray diffraction.

-

Preparation of Stock Solutions:

-

Prepare a saturated solution of dextromethorphan free base in a suitable organic solvent (e.g., ethanol, methanol).

-

Prepare a saturated solution of tannic acid in water or a water/alcohol mixture.

-

-

Mixing and Crystallization:

-

Slowly add the tannic acid solution to the dextromethorphan solution with gentle stirring. The molar ratio should be carefully controlled.

-

Filter the resulting solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature.

-

-

Crystal Harvesting:

-

Once crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

-

Wash the crystals with a small amount of a solvent in which the compound is sparingly soluble to remove any residual impurities.

-

Dry the crystals under a gentle stream of nitrogen or in a desiccator.

-

Figure 1: Workflow for the crystallization of dextromethorphan tannate via slow solvent evaporation.

Powder X-ray Diffraction (PXRD): Fingerprinting the Solid State

PXRD is an essential technique for the characterization of crystalline materials.[6][7] It provides a unique "fingerprint" of a specific crystalline phase and can be used to identify polymorphs, assess crystallinity, and determine phase purity.

The "Why" Behind PXRD Analysis

For dextromethorphan tannate, which is likely to be a microcrystalline powder, PXRD is the primary tool for routine identification and quality control. Any batch-to-batch variation in the PXRD pattern could indicate a change in the crystal form, which could have significant implications for the drug's performance.

Detailed Protocol for PXRD Analysis

-

Sample Preparation:

-

Gently grind a small amount of the dextromethorphan tannate powder using a mortar and pestle to ensure a random orientation of the crystallites.

-

Pack the powdered sample into a sample holder, ensuring a flat, level surface.

-

-

Data Collection:

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed). A typical scan range for organic compounds is 2θ = 5-40°.

-

Initiate the scan and collect the diffraction pattern.

-

-

Data Analysis:

-

Process the raw data to remove background noise.

-

Identify the peak positions (2θ values) and their relative intensities.

-

Compare the obtained pattern to a reference pattern if available, or use it to establish a reference for future batches.

-

Single-Crystal X-ray Diffraction: Unveiling the 3D Structure

While challenging for a complex salt, obtaining a single-crystal X-ray structure provides the most definitive and detailed information about the three-dimensional arrangement of atoms in the crystal lattice.[5][8]

Rationale for Single-Crystal Analysis

A single-crystal structure would unequivocally determine the stoichiometry of the salt, the conformation of the dextromethorphan and tannic acid molecules, and the nature of the intermolecular interactions (e.g., hydrogen bonding, ionic interactions) that stabilize the crystal lattice. This information is invaluable for understanding the drug's physicochemical properties at a molecular level.

Experimental Workflow for Single-Crystal XRD

Figure 2: A simplified workflow for single-crystal X-ray diffraction analysis.

Thermal Analysis: Probing Stability and Phase Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the thermal behavior of pharmaceutical solids.[9][10]

The Importance of Thermal Analysis for Dextromethorphan Tannate

DSC can detect phase transitions, such as melting and crystallization, and can be used to assess the amorphous content of a sample. TGA measures changes in mass as a function of temperature, providing information about desolvation and thermal decomposition. For a compound with a moisture-dependent softening point like dextromethorphan tannate, these analyses are critical for defining storage conditions and understanding its stability.[1]

Protocols for DSC and TGA

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh 2-5 mg of the dextromethorphan tannate sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses any expected thermal events (e.g., 25 °C to 250 °C).

-

Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting) and exothermic (e.g., crystallization) events.

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (e.g., up to 600 °C).[11]

-

Data Analysis: Examine the TGA curve for mass loss steps, which can be correlated with the loss of volatiles (e.g., water) or decomposition.

Spectroscopic Analysis: A Molecular-Level View

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the chemical bonding and molecular structure of a compound.

Applying Spectroscopy to Dextromethorphan Tannate

FTIR and Raman spectroscopy can confirm the formation of the tannate salt by identifying characteristic vibrational modes of both the dextromethorphan and tannic acid moieties.[12] These techniques are also sensitive to changes in the crystal lattice and can be used to differentiate between polymorphs.

General Protocol for FTIR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

-

Data Acquisition: Collect the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Spectral Interpretation: Analyze the positions and intensities of the absorption bands to identify functional groups and confirm the salt formation.

Conclusion: A Holistic Approach to Structural Characterization

The crystal structure analysis of dextromethorphan tannate requires a multi-technique approach. While single-crystal X-ray diffraction remains the gold standard for absolute structure determination, a combination of PXRD, thermal analysis, and spectroscopy provides a comprehensive understanding of the solid-state properties of this complex pharmaceutical salt. The methodologies and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly characterize dextromethorphan tannate, ensuring the development of safe, effective, and stable drug products.

References

-

Title: Dextromethorphan tannate Source: PubChem URL: [Link]

- Title: Dextromethorphan tannate - Google Patents Source: Google Patents URL

-

Title: Dextromethorphan Tannate | Drug Information, Uses, Side Effects, Chemistry Source: Pharmacompass.com URL: [Link]

-

Title: DEXTROMETHORPHAN TANNATE - precisionFDA Source: precisionFDA URL: [Link]

-

Title: Phenotypic differences in dextromethorphan metabolism Source: PubMed URL: [Link]

-

Title: Guide for crystallization Source: Institut de Biologie Structurale URL: [Link]

-

Title: The polymorphic metabolism of dextromethorphan Source: PubMed URL: [Link]

-

Title: Polymorphism of dextromethorphan oxidation in a French population Source: PubMed URL: [Link]

-

Title: Dextromethorphan Source: PubChem URL: [Link]

-

Title: FTIR spectra of dextromethorphan, Amberlite IRP69, physical mixture and drug resinate. Source: ResearchGate URL: [Link]

-

Title: Standard X-ray Diffraction Powder Patterns Source: National Institute of Standards and Technology URL: [Link]

-

Title: DEXTROMETHORPHAN TANNATE - gsrs Source: gsrs.ncats.nih.gov URL: [Link]

-

Title: Dextromethorphan - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Structural investigation of dextromethorphan using mass spectrometry and thermal analyses combined with MO calculations Source: ResearchGate URL: [Link]

-

Title: Dextromethorphan Monograph for Professionals Source: Drugs.com URL: [Link]

-

Title: How to Analyze Drugs Using X-ray Diffraction Source: International Centre for Diffraction Data URL: [Link]

-

Title: Preparation and Evaluation of Pharmaceutical Cocrystals for Solubility Enhancement of Dextromethorphan HBr Source: Impactfactor.org URL: [Link]

-

Title: Preparation and Evaluation of Pharmaceutical Cocrystals for Solubility Enhancement of Dextromethorphan HBr Source: ResearchGate URL: [Link]

-

Title: X-Ray Crystallography of Chemical Compounds Source: PMC - NIH URL: [Link]

-

Title: Thermal Analysis TGA / DTA Source: Åbo Akademi University URL: [Link]

-

Title: Preparation and Evaluation of Pharmaceutical Cocrystals for Solubility Enhancement of Dextromethorphan HBr | Request PDF Source: ResearchGate URL: [Link]

-

Title: Formulation and evaluation of dextromethorphan hydrobromide sustained release tablets Source: PubMed URL: [Link]

-

Title: X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals Source: OUCi URL: [Link]

-

Title: Characterization of Pharmaceutical Materials by Thermal Analysis Source: TA Instruments URL: [Link]

-

Title: 4: X-ray diffraction patterns of DXM HBr (A), 2-HPßCD (B), 1:1 physical... Source: ResearchGate URL: [Link]

-

Title: New potentiometric and spectrophotometric methods for the determination of dextromethorphan in pharmaceutical preparations Source: PubMed URL: [Link]

-

Title: PLS CALCULATION OF FTIR AND SPECTROPHOTOMETRIC METHODS FOR DETERMINATION SIMULTANEOUS OF DEXTROMETHORPHAN HBR AND GLYCERYL GUAIA Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals Source: Marshall University URL: [Link]

-

Title: Analysis of Over-the-Counter Antihistamines Through Raman Spectroscopy and Density Functional Theory Calculations Source: Digital Commons @ Pace URL: [Link]

-

Title: a review on raman spectrosco Source: researchgate.net URL: [Link]

-

Title: Structure of dextromethorphan, chlorphenamine, pseudoephedrine, and paracetamol. Source: ResearchGate URL: [Link]

Sources

- 1. CA2412464A1 - Dextromethorphan tannate - Google Patents [patents.google.com]

- 2. Dextromethorphan Tannate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 4. Dextromethorphan tannate | C94H77NO47 | CID 16214284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. icdd.com [icdd.com]

- 7. marshall.edu [marshall.edu]

- 8. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 9. web.abo.fi [web.abo.fi]

- 10. tainstruments.com [tainstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of Dextromethorphan Tannate

Prepared by: Gemini, Senior Application Scientist

Introduction: Unraveling the Molecular Signature of a Complex Salt

Dextromethorphan tannate is a pharmaceutical salt formed from the antitussive agent dextromethorphan and the polyphenolic compound tannic acid.[1][2][3] Dextromethorphan, the active pharmaceutical ingredient (API), is a basic compound featuring a tertiary amine.[4] Tannic acid is not a single entity but rather a complex mixture of polygalloyl glucoses or quinic acid esters, characterized by a multitude of phenolic hydroxyl groups that impart weak acidity.[5][6][7] The formation of the tannate salt is an acid-base reaction that modifies the physicochemical properties of the dextromethorphan base, often to create sustained-release formulations.

The structural complexity of this salt necessitates robust analytical techniques to confirm its identity, purity, and the nature of the ionic interaction between the two components. Spectroscopic methods, particularly Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose.[8][9] They provide a detailed molecular fingerprint, offering insights into the specific functional groups and the electronic environment of atoms within the structure. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the FTIR and NMR analysis of dextromethorphan tannate, designed for researchers and scientists in drug development.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing vibrations of molecular bonds. The resulting spectrum provides a unique fingerprint based on the functional groups present. For dextromethorphan tannate, FTIR is crucial for confirming the ionic interaction between the dextromethorphan cation and the tannate anion.

Causality in Experimental Design: Sample Preparation

The choice of sample preparation method is critical for obtaining a high-quality FTIR spectrum. For a solid powder like dextromethorphan tannate, the potassium bromide (KBr) pellet method is a well-established and reliable technique.[10]

Why the KBr Pellet Method?

-

Infrared Transparency: High-purity KBr is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹), ensuring that it does not contribute interfering peaks to the spectrum.

-

Uniform Dispersion: Grinding the sample with KBr and pressing it into a thin, transparent pellet minimizes scattering of the IR beam and ensures a uniform concentration of the analyte in the path of the beam, leading to a clear and reproducible spectrum.[10]

Experimental Protocol: KBr Pellet Preparation and Analysis

-

Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the dextromethorphan tannate sample to a fine powder.[10]

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and mix thoroughly with the ground sample until the mixture is homogeneous.[10]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is a critical step to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Analysis: Place the KBr pellet into the sample holder of the spectrometer and acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

FTIR Workflow Diagram

Caption: Workflow for FTIR analysis using the KBr pellet method.

Spectral Interpretation: Identifying the Salt Formation

The FTIR spectrum of dextromethorphan tannate is not a simple superposition of the spectra of its components. The key is to identify spectral changes indicative of the acid-base reaction.

-

Dextromethorphan (Base): The spectrum of dextromethorphan hydrobromide shows characteristic peaks for aromatic C-H stretching (~3280 cm⁻¹), methoxy (CH₃-O-) stretching (~2920 cm⁻¹), and C=C aromatic stretching (~1610 cm⁻¹).[11][12]

-

Tannic Acid: The spectrum is dominated by a very broad and strong absorption band for the hydrogen-bonded hydroxyl (O-H) groups, typically centered around 3300-3400 cm⁻¹.[13][14][15] It also shows characteristic peaks for C=O stretching from ester groups (~1700-1730 cm⁻¹) and aromatic C=C stretching (~1614 cm⁻¹).[13][15]

-

Dextromethorphan Tannate (The Salt):

-

N⁺-H Stretch: The protonation of the tertiary amine in dextromethorphan to form a tertiary ammonium ion (R₃N⁺-H) gives rise to a new, very broad absorption band. This N⁺-H stretching band is typically found in the 2200–2700 cm⁻¹ region. Its presence is a strong indicator of salt formation.

-

Change in O-H Band: The broad O-H band from tannic acid will change significantly. The deprotonation of some phenolic hydroxyl groups to form phenolate anions (Ar-O⁻) will alter the hydrogen bonding network, often leading to a change in the shape and position of this band.

-

Fingerprint Region: Shifts in the C-O stretching bands of the phenol groups (~1200-1400 cm⁻¹) and other peaks in the fingerprint region (below 1500 cm⁻¹) also provide evidence of the interaction between the two moieties.[16]

-

| Wavenumber (cm⁻¹) | Assignment | Significance in Dextromethorphan Tannate |

| ~3600–3000 | O-H Stretch (Phenolic) | Very broad band, characteristic of tannic acid. Its shape and intensity change upon deprotonation.[13][15][17] |

| ~3050–3000 | C-H Stretch (Aromatic) | Present from both moieties. |

| ~2950–2850 | C-H Stretch (Aliphatic & Methoxy) | Primarily from dextromethorphan.[11] |

| ~2700–2200 | N⁺-H Stretch (Ammonium) | Key indicator of salt formation. A new broad band appears due to the protonated amine of dextromethorphan. |

| ~1710 | C=O Stretch (Ester) | Characteristic of the galloyl ester linkages in tannic acid.[13][15] |

| ~1610 & ~1500 | C=C Stretch (Aromatic) | Peaks from both dextromethorphan and tannic acid rings. |

| ~1220 | C-O Stretch (Phenolic) | Characteristic of the phenolic groups in tannic acid; may shift upon salt formation.[17] |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. For dextromethorphan tannate, ¹H NMR is particularly useful for observing the changes in the chemical environment of protons upon salt formation.

Causality in Experimental Design: Solvent Selection

The choice of a deuterated solvent is the most critical step in preparing an NMR sample. The solvent must dissolve the analyte completely without introducing interfering proton signals.[18]

Why Deuterated Dimethyl Sulfoxide (DMSO-d₆)?

-

High Polarity: Dextromethorphan tannate is a complex organic salt. DMSO-d₆ is a highly polar aprotic solvent with excellent solvating power for a wide range of compounds, including many challenging salts.[19][20]

-

Chemical Shift Range: The residual proton signal for DMSO-d₆ appears around 2.50 ppm, which typically does not overlap with many key signals of the analyte, especially the aromatic and phenolic protons.

-

Hydrogen Bonding: It can dissolve compounds with extensive hydrogen bonding capabilities, like tannic acid.

Experimental Protocol: Sample Preparation and ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of dextromethorphan tannate and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6–0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument will perform locking (using the deuterium signal from the solvent) and shimming (optimizing the magnetic field homogeneity) procedures.

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse and an acquisition time of 2-4 seconds, with a relaxation delay of 1-5 seconds. Co-adding 8 to 16 scans is usually sufficient. Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm).

NMR Workflow Diagram

Caption: Workflow for ¹H NMR analysis of dextromethorphan tannate.

Spectral Interpretation: Pinpointing Structural Changes

The ¹H NMR spectrum will show signals from both dextromethorphan and tannic acid. The key analytical insight comes from comparing the chemical shifts in the salt to those of the individual components.

-

Dextromethorphan (Base): Key signals include the N-CH₃ singlet (typically ~2.3 ppm in DMSO-d₆), the O-CH₃ singlet (~3.7 ppm), aromatic protons (6.7-7.1 ppm), and a complex series of aliphatic signals for the morphinan skeleton.[21]

-

Tannic Acid: Shows broad signals for the phenolic -OH protons (often >9.0 ppm), aromatic protons of the galloyl groups (~6.9-7.1 ppm), and signals from the central glucose core (~4.0-5.5 ppm).[22][23]

-

Dextromethorphan Tannate (The Salt):

-

Downfield Shift of Dextromethorphan Protons: The protonation of the nitrogen atom causes it to become more electron-withdrawing. This results in a significant downfield shift (to a higher ppm value) for the protons on adjacent carbons. The N-CH₃ signal and the protons on the carbons alpha to the nitrogen will be most affected.[24] This shift is a definitive marker of salt formation at the nitrogen center.

-

Phenolic Proton Signals: The phenolic -OH protons of tannic acid, which are acidic, will likely become very broad or may even exchange with residual water in the solvent and disappear from the spectrum upon deprotonation.

-

Integration: The ratio of the integrals of well-resolved signals from dextromethorphan (e.g., the O-CH₃ group) to those from tannic acid (e.g., the aromatic protons) can be used to estimate the stoichiometry of the salt.

-

| Proton Environment | Expected ¹H Chemical Shift (ppm) | Significance in Dextromethorphan Tannate |

| Phenolic -OH (Tannic Acid) | > 9.0 (broad) | Signals may broaden significantly or disappear upon deprotonation, indicating involvement in the acid-base reaction.[22][23] |

| Aromatic H (Both) | ~6.7–7.2 | Overlapping signals from both moieties. |

| Glucose Core H (Tannic Acid) | ~4.0–5.5 | Complex signals from the central glucose unit of tannic acid.[22] |

| O-CH₃ (Dextromethorphan) | ~3.7 | A sharp singlet that serves as a good integration reference for the dextromethorphan moiety. |

| N-CH₃ (Dextromethorphan) | ~2.3 (base) → >2.8 (salt) | Key indicator of salt formation. This signal will shift significantly downfield upon protonation of the nitrogen.[24] |

| Aliphatic H (Dextromethorphan) | ~1.0–3.0 | Complex multiplet signals. Protons alpha to the nitrogen will also show a downfield shift. |

Conclusion

The spectroscopic analysis of dextromethorphan tannate by FTIR and NMR provides definitive evidence of its structure and the nature of the ionic bond. FTIR confirms salt formation through the appearance of a new N⁺-H stretching band and concurrent changes in the phenolic O-H band. ¹H NMR provides complementary and highly specific evidence, pinpointing the site of protonation through the characteristic downfield shift of the N-methyl and other adjacent protons on the dextromethorphan moiety. Together, these techniques form a powerful analytical strategy for the comprehensive characterization of this complex pharmaceutical salt, ensuring its identity and quality in drug development and manufacturing.

References

-

FTIR chart of (a) Tannic acid (b) p (AAc/AMPS) and (c) p (AAc/ AMPS)-TA. - ResearchGate. Available from: [Link]

-

Tannic acid - Wikipedia. Available from: [Link]

-

(a) ¹H‐NMR spectra of tannic acid (TA) in dimethylsulfoxide‐d6... - ResearchGate. Available from: [Link]

-

(A) The ¹H NMR spectra of tannic acid (TA) and (B) TA-Br with the peaks... - ResearchGate. Available from: [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001920). Human Metabolome Database. Available from: [Link]

-

FTIR spectra of tannic acid. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Tannic acid - American Chemical Society. Available from: [Link]

-

Chemical structure of Tannic acid | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Dextromethorphan Tannate | Drug Information, Uses, Side Effects, Chemistry. DrugBank. Available from: [Link]

-

DEXTROMETHORPHAN TANNATE - precisionFDA. Available from: [Link]

-

Study by infrared spectroscopy and thermogravimetric analysis of Tannins and Tannic acid. SciELO. Available from: [Link]

-

a) The FT-IR spectrum of tannic acid b) FT-IR spectrum of synthesized gold nanoparticles with tannic acid - ResearchGate. Available from: [Link]

-

Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 2. Hydrolyzable Tannins and Proanthocyanidins. ACS Publications. Available from: [Link]

-

NMR spectra of N-CD 3-dextromethorphan HCl (bottom) and the spectrum... - ResearchGate. Available from: [Link]

-

Tannic Acid | C76H52O46 | CID 16129778 - PubChem. Available from: [Link]

-

Synthesis of deuterated dextromethorphan derivatives - Semantic Scholar. Available from: [Link]

-

FTIR spectra of dextromethorphan, Amberlite IRP69, physical mixture and drug resinate. - ResearchGate. Available from: [Link]

-

FTIR spectra of (A) SSF, (B) dextromethorphan HBr, (C) Pharmaburst V R , and (D) physical mixture. - ResearchGate. Available from: [Link]

-

Dextromethorphan tannate | C94H77NO47 | CID 16214284 - PubChem. Available from: [Link]

-

Deuterated Solvents for NMR - Isotope Science / Alfa Chemistry. Available from: [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM. Available from: [Link]

-

FTIR spectra of Dextromethorphan. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available from: [Link]

-

PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY. ResearchGate. Available from: [Link]

-

The ¹H NMR spectra of tannic acid extracted from the Pistacia atlantica Desf. tree bark. - ResearchGate. Available from: [Link]

-

FAB MS spectra of the N-CD 3 -dextromethorphan base. - ResearchGate. Available from: [Link]

-

Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 1. Model Compounds. ACS Publications. Available from: [Link]

-

What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy. Available from: [Link]

-

DEXTROMETHORPHAN - SWGDRUG.org. Available from: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available from: [Link]

-

Sample preparation for FT-IR. University of California, San Diego. Available from: [Link]

-

Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. Available from: [Link]

-

infrared spectrum of phenol. Doc Brown's Chemistry. Available from: [Link]

-

Dextromethorphan, hydrobromide - NIST WebBook. Available from: [Link]

-

How to prepare a liquid sample for FTIR spectrum? - ResearchGate. Available from: [Link]

-

Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences. Available from: [Link]

-

X-Ray diffraction, spectroscopy and thermochemical characterization of the pharmaceutical paroxetine nitrate salt. ScienceDirect. Available from: [Link]

-

Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. PubMed. Available from: [Link]

- CA2412464A1 - Dextromethorphan tannate - Google Patents.

-

A Comprehensive Guide to FTIR Analysis - Agilent. Available from: [Link]

-

Monitoring of reduction reaction of 2-((phenylimino)methyl)phenol compound with sodium borohydride in solution by infrared spectroscopy. ResearchGate. Available from: [Link]

-

17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available from: [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available from: [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available from: [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. Dextromethorphan tannate | C94H77NO47 | CID 16214284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CA2412464A1 - Dextromethorphan tannate - Google Patents [patents.google.com]

- 4. Dextromethorphan Tannate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Tannic acid - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. Tannic acid | 1401-55-4 [chemicalbook.com]

- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques [pubmed.ncbi.nlm.nih.gov]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. researchgate.net [researchgate.net]

- 12. swgdrug.org [swgdrug.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Study by infrared spectroscopy and thermogravimetric analysis of Tannins and Tannic acid [scielo.org.mx]

- 16. researchgate.net [researchgate.net]

- 17. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. myuchem.com [myuchem.com]

- 19. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 20. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Thermal Analysis of Dextromethorphan Tannate

Abstract

Dextromethorphan Tannate, a salt complex formed between the antitussive agent dextromethorphan and the polyphenol tannic acid, presents unique challenges and opportunities in pharmaceutical formulation due to its potential for extended-release properties. Understanding the thermal behavior of this complex is paramount for ensuring drug stability, controlling manufacturing processes, and establishing robust quality control metrics. This in-depth guide provides a comprehensive examination of the thermal analysis of dextromethorphan tannate, focusing on the synergistic application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and demonstrate how to synthesize data from both techniques to build a complete thermal profile. This document is intended for researchers, formulation scientists, and quality control analysts in the pharmaceutical industry.

Introduction: Why Thermal Analysis is Critical for Dextromethorphan Tannate

Dextromethorphan Tannate is an amorphous salt formed via an acid-base reaction. Unlike crystalline active pharmaceutical ingredients (APIs), which have sharp, well-defined melting points, amorphous compounds like this tannate salt exhibit more complex thermal behavior. The large, polymeric nature of tannic acid imparts specific properties to the salt, influencing its stability and release profile.

Thermal analysis techniques are indispensable for characterizing such materials for several key reasons:

-

Stability Assessment: They reveal the temperatures at which the compound begins to degrade, which is critical for determining appropriate storage conditions and predicting shelf-life.

-

Manufacturing Process Control: Processes like drying and milling generate heat. Understanding the thermal limits of the compound prevents degradation during manufacturing.[1]

-

Physicochemical Characterization: Thermal analysis provides a fingerprint of the material, helping to identify the substance, detect impurities, and characterize its physical state (amorphous vs. crystalline).

-

Formulation Compatibility: When developing a drug product, it is crucial to ensure the API is compatible with excipients. Thermal analysis can rapidly screen for potential interactions that might compromise the product's stability.

This guide will focus on two core thermal analysis techniques: Thermogravimetric Analysis (TGA), which measures changes in mass as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as a function of temperature.[2][3]

The Overall Analytical Workflow

A robust thermal characterization of dextromethorphan tannate relies on a systematic workflow. The process begins with careful sample preparation, proceeds through TGA and DSC analysis, and culminates in the integrated interpretation of the data to form a holistic thermal profile.

Caption: Overall workflow for thermal analysis of Dextromethorphan Tannate.

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

TGA measures the change in a sample's mass as it is heated over time. For dextromethorphan tannate, TGA is crucial for quantifying solvent/water content and identifying the onset and stages of thermal decomposition.

Expert Protocol: TGA of Dextromethorphan Tannate

This protocol is designed to be self-validating by including system suitability checks.

Objective: To determine the moisture content and thermal decomposition profile of dextromethorphan tannate.

Instrumentation: Calibrated Thermogravimetric Analyzer.

Methodology:

-

Instrument Calibration: Verify the temperature calibration of the TGA instrument using appropriate magnetic standards (e.g., Nickel) as per instrument manufacturer guidelines. Verify mass balance accuracy using certified calibration weights.

-

Sample Preparation:

-

Tare a clean, empty TGA pan (typically aluminum or platinum).

-

Accurately weigh 5-10 mg of dextromethorphan tannate into the pan. Scientist's Note: Tannate salts can be hygroscopic. Prepare the sample promptly after removal from its desiccated container to minimize atmospheric moisture absorption.

-

-

Experimental Conditions:

-

Data Acquisition: Record the mass loss (%) as a function of temperature. The first derivative of this curve (DTG) should also be recorded to pinpoint the temperatures of maximum mass loss rate.

Interpreting the TGA Thermogram

The TGA curve for dextromethorphan tannate is expected to show multiple mass loss events, corresponding to the sequential degradation of its components.

-

Step 1: Water/Solvent Loss (Below ~150 °C): An initial weight loss is typically observed corresponding to the evaporation of adsorbed water or residual solvents.[7][8] Tannic acid itself is known to retain water, which is driven off at these lower temperatures.[9]

-

Step 2: Tannic Acid Moiety Decomposition (~200 °C - 400 °C): This is often the most significant mass loss region. The decomposition of tannic acid is complex and involves multiple stages, including the breakdown of ester linkages and decarboxylation, followed by the pyrolytic degradation of its flavonoid-like structures.[8][9][10][11]

-

Step 3: Dextromethorphan Moiety Decomposition (~250 °C - 400 °C): The dextromethorphan molecule will also degrade in this approximate range. Studies on the hydrobromide salt show significant decomposition beginning around 280 °C.[12] The degradation of the two moieties will likely overlap significantly.

-

Step 4: Char Residue (Above 400 °C): Tannic acid is known for its ability to form a significant amount of carbonaceous char residue at high temperatures under an inert atmosphere.[4][5] The final residual mass at 600 °C is a characteristic feature.

Data Presentation: TGA

| Thermal Event | Approximate Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Step 1 | 30 - 150 °C | 2 - 8% | Loss of adsorbed water/residual solvents |

| Step 2 | 200 - 450 °C | 40 - 60% | Major decomposition of tannic acid and dextromethorphan moieties |

| Residue | at 600 °C | 25 - 40% | Formation of stable carbonaceous char |

Note: These values are illustrative. Actual results will vary based on the specific salt stoichiometry and moisture content.

Differential Scanning Calorimetry (DSC): Uncovering Thermal Transitions

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like glass transitions, melting, crystallization, and decomposition, which appear as changes in the heat flow signal.

Expert Protocol: DSC of Dextromethorphan Tannate

Objective: To identify the glass transition temperature (Tg), characterize the amorphous nature, and determine the enthalpy of decomposition of dextromethorphan tannate.

Instrumentation: Calibrated Differential Scanning Calorimeter.

Methodology:

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔH: 28.5 J/g).

-

Sample Preparation:

-

Accurately weigh 3-5 mg of dextromethorphan tannate into a hermetically sealed aluminum pan. Rationale: Hermetic sealing is crucial to contain any evolved volatiles during heating, preventing mass loss from interfering with the heat flow measurement and protecting the instrument sensor.

-

Prepare an identical empty, sealed pan to serve as the reference.

-

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min. Scientist's Note: A preliminary run may be needed to identify the approximate decomposition temperature. The final run should stop before significant decomposition begins if the goal is solely to observe the glass transition or softening point.

-

-

-

Data Acquisition: Record the heat flow (W/g) as a function of temperature.

Interpreting the DSC Thermogram

The DSC thermogram of an amorphous material like dextromethorphan tannate will differ significantly from that of a crystalline substance.

-

Glass Transition (Tg): Instead of a sharp melting endotherm, an amorphous material will exhibit a glass transition. This appears as a subtle, step-like change in the baseline of the DSC curve. The Tg represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery, flexible state.

-

Softening/Flow: A patent for dextromethorphan tannate describes a softening point between 108-115 °C.[1] This may be observed in the DSC as a broad endothermic event following the glass transition. This is not a true melt but rather a gradual softening of the amorphous solid.

-

Decomposition Exotherm: Thermal decomposition is often an exothermic (heat-releasing) process. In the DSC thermogram, this will appear as a large, broad exothermic peak at higher temperatures, typically corresponding to the major weight loss region observed in the TGA.

Data Presentation: DSC

| Thermal Event | Approximate Temperature (°C) | Enthalpy (ΔH) | Associated Process |

| Glass Transition (Tg) | 60 - 90 °C | N/A | Change from glassy to rubbery state |

| Softening/Flow | 100 - 140 °C | Broad Endotherm | Gradual softening of the amorphous solid |

| Decomposition | > 220 °C | Broad Exotherm | Exothermic thermal degradation |

Note: These values are illustrative and depend on the material's specific properties.

Synergistic Data Interpretation: The Power of Combining TGA and DSC

The true analytical power comes from overlaying and correlating the data from both TGA and DSC. A thermal event observed in the DSC can be definitively identified by referencing the corresponding TGA data.

Caption: Correlating TGA mass loss with a DSC exotherm to confirm decomposition.

For dextromethorphan tannate, this synergy is key:

-

The broad endotherm in the DSC between 100-140 °C shows minimal corresponding mass loss in the TGA, confirming this event is a physical change (softening) rather than a chemical one (decomposition).

-

The large, broad exotherm in the DSC at temperatures above 220 °C directly aligns with the major mass loss step seen in the TGA. This provides unequivocal evidence that this exothermic event is the thermal decomposition of the drug-tannin complex.

Applications in Pharmaceutical Development

The thermal profile generated through this analysis directly informs critical development decisions, aligning with regulatory expectations such as those outlined in ICH Q6A for drug substance specifications.[13][14][15][16][17]

-

Setting Drying Parameters: The TGA data showing water loss below 150 °C indicates that drying processes should be maintained well below the decomposition onset (~200 °C) to remove moisture without degrading the API.

-

Excipient Compatibility Screening: By running DSC scans of the API mixed with various excipients (e.g., lactose, microcrystalline cellulose), scientists can look for shifts in the decomposition exotherm. A significant lowering of the decomposition temperature would indicate an incompatibility.

-

Quality Control Fingerprint: A validated TGA/DSC method can serve as a powerful QC tool. The percentage of char residue from TGA and the Tg from DSC can be used as specification parameters to ensure batch-to-batch consistency.

Conclusion

The thermal analysis of dextromethorphan tannate using TGA and DSC is a multi-faceted approach that yields critical data for pharmaceutical development and quality control. TGA provides a quantitative measure of thermal stability and composition, while DSC reveals the energetic changes associated with physical transitions and chemical reactions. By employing the robust, self-validating protocols outlined in this guide and synergistically interpreting the results, researchers can build a comprehensive thermal profile. This profile is not merely academic; it is a foundational dataset that ensures the development of a safe, stable, and effective drug product.

References

-

European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. Retrieved from [Link]

-

Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Retrieved from [Link]

-

Teasdale, A. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. In ICH Quality Guidelines. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA curves of tannic acid under air and nitrogen. Retrieved from [Link]

-

CS Analytical. (n.d.). USP Thermal Analysis Testing for Plastic Components. Retrieved from [Link]

-

ResearchGate. (n.d.). TG (a) and DTA (b) thermal decomposition curves of tannic acid in nitrogen atmosphere at different heating rates. Retrieved from [Link]

-

Perez, L. D. J., et al. (n.d.). Study by infrared spectroscopy and thermogravimetric analysis of Tannins and Tannic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA curves of tannic acid under air and nitrogen at 20°C/min (left). Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermograms of (A) dextromethorphan HBr, (B) Pharmaburst V R , (C) physical mixture, and (D) SSF. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thermal decomposition and kinetic studies of tannic acid using model free-methods. Retrieved from [Link]

-

MDPI. (2021). Thermal Stability and Decomposition Mechanism of PLA Nanocomposites with Kraft Lignin and Tannin. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Degradation of Condensed Tannins from Radiata Pine Bark. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). General Chapters: <891> THERMAL ANALYSIS. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of tannic acid in nitrogen atmosphere.... Retrieved from [Link]

-

Repository of the Academy's Library. (n.d.). Thermal degradation study of vegetable tannins and vegetable tanned leathers. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Degradation of tannic acid (TA), Nylon 6 and Nylon 6 - ResearchGate. Retrieved from [Link]

-

ProPharma Group. (2024). Finally - A USP General Chapter on Temperature Mapping Studies is Official!. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural investigation of dextromethorphan using mass spectrometry and thermal analyses combined with MO calculations. Retrieved from [Link]

-

Abo Akademi University. (n.d.). Thermal Analysis TGA / DTA. Retrieved from [Link]

- Google Patents. (n.d.). CA2412464A1 - Dextromethorphan tannate.

Sources

- 1. CA2412464A1 - Dextromethorphan tannate - Google Patents [patents.google.com]

- 2. uspbpep.com [uspbpep.com]

- 3. web.abo.fi [web.abo.fi]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Analysis | USP [usp.org]

- 7. Thermal Stability and Decomposition Mechanism of PLA Nanocomposites with Kraft Lignin and Tannin [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Study by infrared spectroscopy and thermogravimetric analysis of Tannins and Tannic acid [scielo.org.mx]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. researchgate.net [researchgate.net]

- 15. particle.dk [particle.dk]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

Dextromethorphan tannate precursors and derivatives for research

An In-depth Technical Guide on Dextromethorphan Tannate: Precursors, Derivatives, and Research Applications

Introduction

Dextromethorphan (DM), a synthetically produced morphinan derivative, serves as a widely utilized antitussive agent. Chemically, it is the dextrorotatory enantiomer of levomethorphan, the methyl ether of levorphanol. While structurally related to opioids, it does not produce significant analgesic or euphoric effects at therapeutic doses, and is generally considered to have a low potential for addiction. Its primary mechanism of action involves antagonizing the N-methyl-D-aspartate (NMDA) receptor in the brain, which elevates the threshold for coughing. Dextromethorphan is also an agonist to the sigma-1 receptor and an antagonist to the nicotinic acetylcholine receptor. This guide provides a comprehensive overview of dextromethorphan tannate, its precursors, derivatives, and their applications in a research context.

Dextromethorphan Tannate: A Closer Look

Dextromethorphan is available in various salt forms, with dextromethorphan tannate being a notable example. The tannate salt is formed by the reaction of dextromethorphan with tannic acid. Tannic acid is a type of polyphenol, and its combination with dextromethorphan results in a salt with altered physicochemical properties, which can influence its absorption and duration of action.

Precursors in Dextromethorphan Synthesis

The synthesis of dextromethorphan is a multi-step process that begins with precursor molecules. Understanding these precursors is fundamental for researchers involved in the development of novel synthetic routes or the analysis of dextromethorphan-related compounds.

A common and historically significant approach to dextromethorphan synthesis is the Grewe synthesis of morphinans. This process typically starts from readily available chemical building blocks.

Key Precursors:

-

Cyclohexenylamines and Benzylamines: The synthesis often initiates with the condensation of a cyclohexenylamine derivative with a substituted benzylamine. These precursors form the foundational structure of the morphinan skeleton.

-

Octahydroisoquinolines: Through a series of cyclization reactions, the initial precursors are converted into octahydroisoquinoline intermediates. This bicyclic system is a crucial component of the final dextromethorphan molecule.

Synthetic Workflow Visualization:

Caption: Simplified workflow of dextromethorphan synthesis.

Derivatives of Dextromethorphan for Research

The dextromethorphan scaffold has been a fertile ground for the development of derivatives with unique pharmacological profiles. Researchers modify the core structure to investigate structure-activity relationships (SAR) and to develop new therapeutic agents.

Notable Derivatives and Their Research Significance:

-

Dextrorphan: This is the primary active metabolite of dextromethorphan, formed by O-demethylation in the liver, a process mediated by the cytochrome P450 enzyme CYP2D6. Dextrorphan is also an NMDA receptor antagonist and contributes significantly to the pharmacological effects of its parent compound.

-

3-Methoxymorphinan (MEM): Another major metabolite of dextromethorphan, formed via N-demethylation by CYP3A4. While less active as an NMDA receptor antagonist compared to dextrorphan, it is being investigated for its own potential therapeutic applications.

-

3-Hydroxymorphinan: This metabolite is formed from the O-demethylation of MEM or the N-demethylation of dextrorphan. Its pharmacological activity is also a subject of research.

Metabolic Pathway of Dextromethorphan:

An In-depth Technical Guide to the In Vitro Binding Affinity of Dextromethorphan Tannate to NMDA Receptors

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dextromethorphan (DM), a widely utilized antitussive agent, is also recognized for its therapeutic potential in various neuropsychiatric disorders, primarily through its action as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] This guide provides a comprehensive technical overview of the in vitro binding affinity of dextromethorphan to NMDA receptors, with a specific focus on the dextromethorphan tannate salt form. We will delve into the established pharmacology of dextromethorphan, detail the experimental methodologies for determining its binding affinity, and address the critical considerations for evaluating the tannate salt, including its dissociation in aqueous media and the potential for the tannate moiety to influence assay outcomes. This document is intended to serve as a valuable resource for researchers designing and interpreting in vitro studies on this compound.

Introduction: Dextromethorphan and the NMDA Receptor

Dextromethorphan is a synthetic derivative of levorphanol, a codeine analog, but notably lacks significant activity at opioid receptors.[5] Its pharmacological effects are multifaceted, with a key mechanism of action being its role as a noncompetitive antagonist of the NMDA receptor.[3][4] This interaction is central to its neuroprotective and potential antidepressant properties.[5][6][7] Dextromethorphan and its primary active metabolite, dextrorphan (DX), bind to a site within the NMDA receptor's ion channel, effectively blocking the influx of calcium ions.[8][9] It's crucial to note that dextrorphan exhibits a significantly higher affinity for the NMDA receptor, approximately ten-fold greater than its parent compound, dextromethorphan.[10]

Dextromethorphan is characterized as a low-affinity antagonist.[1][11] This property is considered advantageous in a clinical context, as it may contribute to a better side-effect profile compared to high-affinity NMDA receptor antagonists like ketamine or phencyclidine.[12]

The tannate salt of dextromethorphan is a formulation designed to provide extended-release properties.[13] From a pharmacological standpoint, it is anticipated that in an aqueous in vitro environment, dextromethorphan tannate will dissociate into dextromethorphan and tannic acid. Therefore, the direct assessment of the "tannate" form's binding is technically a measure of the dextromethorphan cation's affinity in the presence of the tannate anion.

Characterizing Dextromethorphan's NMDA Receptor Binding Affinity: A Quantitative Overview

The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For dextromethorphan, in vitro studies have established its affinity for the NMDA receptor.

| Ligand | Parameter | Value (nM) | Receptor/System |

| Dextromethorphan | IC50 | 11,000 | Recombinant GluN1/GluN2A NMDA receptors |

| Dextromethorphan | IC50 | 4,000 | NMDA-evoked rises in [Ca2+]i in cultured rat hippocampal neurons |